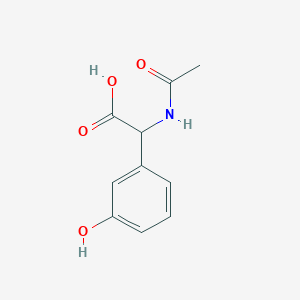

2-acetamido-2-(3-hydroxyphenyl)acetic Acid

Description

Significance of Arylglycine Derivatives in Contemporary Chemical Biology Research

Arylglycine derivatives represent a crucial class of non-proteinogenic α-amino acids that are integral to numerous areas of chemical biology and medicinal chemistry. These structures are characterized by a glycine (B1666218) backbone with an aromatic group directly attached to the α-carbon. Their significance stems from their presence in a wide array of biologically active natural products, including the vancomycin (B549263) and teicoplanin families of glycopeptide antibiotics, which are critical for treating serious bacterial infections. wikipedia.orgrsc.org The incorporation of arylglycine moieties into these natural products is often essential for their mechanism of action, providing structural rigidity and specific molecular interactions with their biological targets. nih.gov

In the field of peptide science, the introduction of unnatural amino acids like arylglycine derivatives into peptide sequences is a powerful strategy for developing novel therapeutics. rsc.org This modification can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation, improve their binding affinity and selectivity for specific receptors, and allow for the modulation of their pharmacokinetic properties. The chemoselective functionalization of glycine derivatives to produce arylglycines enables the rapid creation of diverse amino acid structures for these applications. nsf.gov Consequently, the development of efficient synthetic methods for arylglycine derivatives remains an area of intense academic and industrial research. acs.org

Historical Trajectory of Related Chemical Structures and Their Academic Investigation

The academic investigation of structures related to 2-acetamido-2-(3-hydroxyphenyl)acetic acid is rooted in the broader history of amino acid chemistry. The synthesis of N-acetylated amino acids, for instance, has been a fundamental practice in organic chemistry for over a century. Early methods for producing acetylglycine involved the reaction of glycine with acetic anhydride (B1165640) or acetyl chloride. orgsyn.org These foundational techniques paved the way for the N-acetylation of a wide variety of amino acids, which is a common strategy for protecting the amino group during peptide synthesis and for modulating the biological activity of amino acid-based compounds.

The synthesis of the core arylglycine structure has also been a long-standing challenge and an area of significant research. The development of methods for the asymmetric synthesis of arylglycines has been particularly important, as the stereochemistry of the α-carbon is crucial for biological activity. acs.org Over the years, a variety of synthetic strategies have been developed, including the Strecker synthesis, the Bucherer-Bergs reaction, and more modern catalytic methods. These methods have enabled the synthesis of a wide range of arylglycine derivatives with different substituents on the aromatic ring, facilitating the exploration of their structure-activity relationships.

Rationale for Dedicated Scholarly Investigation of this compound

A dedicated scholarly investigation of this compound is warranted due to its unique combination of structural features, which suggests potential for novel biological activity and utility as a synthetic building block. The molecule integrates three key components: a 3-hydroxyphenyl group, an α-acetamido group, and a carboxylic acid function.

The 3-hydroxyphenylacetic acid moiety is a known metabolite and has been studied for its biological effects. np-mrd.orgfoodb.ca The presence of the hydroxyl group on the aromatic ring provides a site for potential biological interactions and further chemical modification. The α-acetamido group can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Furthermore, as an N-acetylated arylglycine, this compound could serve as a valuable building block in solid-phase peptide synthesis, potentially imparting unique conformational constraints or biological properties to the resulting peptides. rsc.org The specific substitution pattern may lead to novel pharmacological properties, making it a target for screening in various biological assays.

Current Research Gaps and Future Academic Trajectories for this compound in Fundamental Science

Despite the clear rationale for its study, there is a significant research gap in the scientific literature concerning this compound. There is a lack of published data on its synthesis, physicochemical properties, and biological activity. This presents a clear opportunity for future academic investigation.

Future research trajectories should initially focus on the development of an efficient and stereoselective synthesis of this compound. Drawing from established methods for the synthesis of N-acetylated amino acids and arylglycines, several synthetic routes could be explored. orgsyn.orgorganic-chemistry.org Following a successful synthesis, a thorough characterization of its physicochemical properties would be necessary, including its pKa, solubility, and stability.

Subsequently, the biological activity of this compound should be investigated. Given the structural similarities to other bioactive molecules, it would be prudent to screen it for activities such as antimicrobial, anticancer, and enzyme inhibitory effects. Furthermore, its potential as a monomer for peptide synthesis could be explored, with studies focusing on its incorporation into peptide chains and the resulting structural and functional consequences.

Data on Related Phenylacetic and Phenylglycine Derivatives

To provide a contextual understanding of the potential properties of this compound, the following table presents data for structurally related compounds.

| Property | 2-Hydroxyphenylacetic acid | 3-Hydroxyphenylacetic acid | 4-Hydroxyphenylglycine |

| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₉NO₃ |

| Molecular Weight | 152.15 g/mol nih.gov | 152.15 g/mol foodb.ca | 167.16 g/mol wikipedia.org |

| Melting Point | 145-147 °C nih.gov | 135-138 °C | 223 °C (decomposes) |

| Solubility in Water | Moderately soluble kajay-remedies.com | Soluble | Slightly soluble |

| pKa (Acidic) | ~4 hmdb.ca | ~4 foodb.ca | ~2.2 (carboxyl), ~9.2 (amino) |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-acetamido-2-(3-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-3-2-4-8(13)5-7/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |

InChI Key |

UVDHSZPWPVHGKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C1=CC(=CC=C1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Acetamido 2 3 Hydroxyphenyl Acetic Acid

Retrosynthetic Analysis of 2-acetamido-2-(3-hydroxyphenyl)acetic Acid

Retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic pathways. The primary disconnections involve the C-N bond of the acetamido group and the C-C bond between the α-carbon and the hydroxyphenyl ring.

A logical retrosynthetic approach would first disconnect the acetamido group, leading to 2-amino-2-(3-hydroxyphenyl)acetic acid. This intermediate is a non-proteinogenic α-amino acid. Further disconnection of the α-amino group and the carboxylic acid group from the benzylic carbon suggests a precursor like 3-hydroxybenzaldehyde. This aldehyde can serve as the starting material for building the α-amino acid scaffold through various methods, such as the Strecker synthesis or asymmetric catalytic approaches.

Another key disconnection involves breaking the bond between the α-carbon and the aromatic ring. This leads to a glycine (B1666218) equivalent and a 3-hydroxyphenyl electrophile. This strategy is common in the synthesis of unnatural α-amino acids. nih.gov The choice of a suitable glycine equivalent, often a chiral one, is crucial for controlling the stereochemistry at the α-carbon.

Classical Organic Synthesis Strategies for this compound

Classical organic synthesis provides a versatile toolbox for the construction of this compound. These methods often involve multi-step sequences that allow for precise control over the molecular architecture.

Stereoselective Synthesis Approaches to this compound

Controlling the stereochemistry at the α-carbon is a paramount challenge in the synthesis of α-amino acids. Stereoselective methods are therefore highly sought after.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. nih.gov This approach utilizes a chiral catalyst to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer. For the synthesis of this compound, catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as an α-enamido acrylate, is a viable strategy. Chiral transition metal complexes, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are commonly employed for this purpose.

Another catalytic approach involves the asymmetric alkylation of a glycine derivative. nih.gov In this method, a chiral phase-transfer catalyst can be used to control the stereoselective addition of a 3-hydroxyphenyl group equivalent to a glycine enolate.

| Catalyst Type | Ligand | Precursor | Stereoselectivity (ee) | Reference |

| Rhodium-based | Chiral Phosphine | α-enamido acrylate | >95% | nih.gov |

| Phase-Transfer | Cinchona alkaloid derivative | Glycine imine | up to 98% | monash.edu |

This table presents representative data for asymmetric catalysis in α-amino acid synthesis and may not be specific to this compound.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.govrsc.orgtcichemicals.comresearchgate.netwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary can be attached to a glycine-derived precursor. The diastereoselective alkylation of the resulting enolate with a 3-hydroxybenzyl halide would then establish the desired stereochemistry at the α-carbon. Common chiral auxiliaries for amino acid synthesis include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. rsc.org The choice of auxiliary and reaction conditions can significantly influence the diastereoselectivity of the alkylation step.

| Chiral Auxiliary | Diastereoselectivity (d.r.) | Reference |

| Evans' Oxazolidinone | >95:5 | digitellinc.com |

| Schöllkopf's Bis-lactim Ether | >90:10 | researchgate.net |

| Pseudoephedrine | High | wikipedia.org |

This table presents general diastereoselectivities achieved with common chiral auxiliaries in α-amino acid synthesis.

Protecting Group Strategies and Their Application in this compound Synthesis

The presence of multiple functional groups—a carboxylic acid, an amine, and a phenolic hydroxyl group—necessitates the use of protecting groups to ensure chemoselectivity during the synthesis. researchgate.netwikipedia.orgoup.comug.edu.plspringernature.com

The amino group is typically protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are stable under a variety of reaction conditions and can be selectively removed. The carboxylic acid is often protected as an ester, for instance, a methyl or benzyl (B1604629) ester. oup.com The phenolic hydroxyl group is particularly sensitive to oxidation and electrophilic reagents and can be protected as an ether (e.g., benzyl ether) or a silyl (B83357) ether. oup.com

The choice of protecting groups must be carefully considered to ensure their compatibility with the planned synthetic steps and to allow for their orthogonal removal at the appropriate stages. wikipedia.org For example, a benzyl ether protecting the phenol (B47542) and a benzyl ester protecting the carboxylic acid can be removed simultaneously by hydrogenolysis.

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Amino | Boc | Acidic (e.g., TFA) | researchgate.net |

| Amino | Cbz | Hydrogenolysis | researchgate.net |

| Carboxylic Acid | Methyl Ester | Saponification (base) | oup.com |

| Carboxylic Acid | Benzyl Ester | Hydrogenolysis | oup.com |

| Phenolic Hydroxyl | Benzyl Ether | Hydrogenolysis | ug.edu.pl |

| Phenolic Hydroxyl | Silyl Ether | Fluoride source (e.g., TBAF) | oup.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include solvent, temperature, reaction time, and the stoichiometry of reagents.

For instance, in the alkylation step of a chiral auxiliary-mediated synthesis, the choice of base and solvent can have a profound impact on the diastereoselectivity. Non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate the enolate, and polar aprotic solvents such as tetrahydrofuran (B95107) (THF) are typically employed. The temperature is often kept low to enhance stereocontrol.

Purification of the final compound and intermediates is also a critical aspect. Techniques such as column chromatography and recrystallization are commonly used to remove impurities and isolate the desired product in high purity. The progress of reactions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Enzymatic and Chemoenzymatic Synthesis of this compound

Enzymatic and chemoenzymatic routes provide powerful tools for constructing chiral molecules with high precision. By leveraging the inherent selectivity of enzymes, these methods can overcome many of the challenges associated with conventional organic synthesis, such as the need for protecting groups and the generation of unwanted stereoisomers.

Biocatalytic Pathways for Precursor Compounds of this compound

The synthesis of this compound relies on the efficient production of key precursor molecules. Biocatalysis offers elegant solutions for preparing these intermediates, particularly the chiral amino acid 2-amino-2-(3-hydroxyphenyl)acetic acid and its structural relative, 3-hydroxyphenylacetic acid.

A significant biocatalytic route involves the regioselective hydroxylation of phenylacetic acid. It has been reported that microorganisms, notably the fungus Rhizoctonia solani, can hydroxylate phenylacetic acid specifically at the meta position to produce 3-hydroxyphenylacetic acid. google.com This fermentation process represents a direct method for introducing the hydroxyl group onto the aromatic ring under mild, aqueous conditions. Industrial-scale feasibility has been demonstrated, with processes achieving final concentrations of up to 30.6 g/L of 3-hydroxyphenylacetic acid. google.com

Another crucial precursor is the α-amino acid, 2-amino-2-(3-hydroxyphenyl)acetic acid. Chemoenzymatic strategies for the synthesis of D-amino acids often employ enzymes like L-amino acid deaminase (LAAD), which selectively oxidizes the L-amino acid from a racemic mixture, allowing for the isolation of the pure D-enantiomer. mdpi.com Such enzymatic resolution techniques are vital for producing enantiomerically pure building blocks required for subsequent synthetic steps.

| Precursor Compound | Biocatalytic Method | Enzyme/Organism | Substrate | Key Advantage |

|---|---|---|---|---|

| 3-Hydroxyphenylacetic acid | Microbial Hydroxylation | Rhizoctonia solani | Phenylacetic acid | High regioselectivity for meta-position hydroxylation in an aqueous medium. google.com |

| D-2-amino-2-(3-hydroxyphenyl)acetic acid | Enzymatic Resolution | L-amino acid deaminase (LAAD) | Racemic 2-amino-2-(3-hydroxyphenyl)acetic acid | Enantioselective removal of the L-enantiomer to yield the optically pure D-amino acid. mdpi.com |

Directed Evolution and Enzyme Engineering for Enhanced Biocatalytic Synthesis of this compound

While naturally occurring enzymes offer significant catalytic potential, their properties (e.g., activity, stability, and selectivity) are often not optimal for industrial processes. Directed evolution and enzyme engineering are transformative technologies used to tailor biocatalysts for specific applications.

The enzymes responsible for the microbial hydroxylation of aromatic compounds, such as the cytochrome P450 monooxygenases found in organisms like Rhizoctonia solani, are prime targets for engineering. nih.gov Directed evolution, which involves iterative rounds of gene mutagenesis and screening, can be employed to enhance the catalytic efficiency and regioselectivity of these enzymes. chimia.chresearchgate.net For instance, engineering a P450 monooxygenase could increase its turnover rate for phenylacetic acid, leading to higher product yields in shorter fermentation times. Techniques like random mutagenesis, site-saturation mutagenesis, and rational design based on computational modeling are used to create enzyme variants with improved performance. chimia.chrwth-aachen.de

Similarly, enzymes used in chemoenzymatic steps, such as lipases for the final acylation step (converting the amino group to an acetamido group), can be enhanced. While the native function of lipases is ester hydrolysis, they are widely used in non-aqueous media for acylation reactions. researchgate.netmdpi.com Enzyme engineering can improve their stability in organic solvents and enhance their activity towards non-natural substrates like 2-amino-2-(3-hydroxyphenyl)acetic acid, thereby improving the efficiency of the final synthetic step.

Green Chemistry Principles in the Synthetic Development of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com This paradigm is particularly relevant in pharmaceutical synthesis, where complex molecules are often produced through multi-step processes.

Solvent-Free and Aqueous-Phase Synthetic Routes for this compound

A key principle of green chemistry is the reduction or elimination of organic solvents, which are often volatile, toxic, and difficult to dispose of. Biocatalytic processes are inherently advantageous in this regard, as they typically occur in aqueous media under mild temperature and pressure conditions. The microbial hydroxylation of phenylacetic acid to 3-hydroxyphenylacetic acid is a prime example of a reaction conducted in an aqueous fermentation broth, eliminating the need for harsh organic solvents. google.com

For subsequent synthetic transformations, such as the acylation of the amino precursor, solvent-free systems represent an ideal green alternative. Research has shown that enzymatic acylations catalyzed by lipases can be performed under solvent-free conditions, where a liquid acyl donor (such as an acetic acid ester) can also serve as the reaction medium. researchgate.netnih.gov This approach not only eliminates the need for an additional solvent but can also lead to higher reaction rates and easier product purification.

Atom Economy and Sustainability Considerations in this compound Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comnumberanalytics.comjocpr.com Reactions with high atom economy are preferred as they generate less waste.

The biocatalytic synthesis of precursors for this compound can exhibit excellent atom economy. For example, the hydroxylation of phenylacetic acid using a P450 monooxygenase, where the ultimate oxygen donor is molecular oxygen (O₂), is a highly atom-economical addition reaction. This contrasts sharply with classical chemical methods for aromatic hydroxylation, which often involve multi-step sequences (e.g., nitration, reduction, diazotization, hydrolysis) that use stoichiometric reagents and generate significant inorganic and organic waste, resulting in poor atom economy.

| Synthetic Route | Reaction Type | Key Reagents | Byproducts | Atom Economy Assessment |

|---|---|---|---|---|

| Biocatalytic Hydroxylation | Oxidation/Addition | Phenylacetic acid, O₂, NADPH (catalytic) | H₂O, NADP⁺ (recycled) | High; most atoms from the substrates are incorporated into the product. jk-sci.com |

| Classical Chemical Synthesis (Hypothetical) | Substitution, Reduction, etc. | HNO₃/H₂SO₄, Fe/HCl, NaNO₂/HCl, H₂O | Multiple inorganic salts, nitrogen gas, acid/base waste. | Low; significant generation of waste from stoichiometric reagents and multiple steps. numberanalytics.com |

By prioritizing biocatalytic and chemoenzymatic methods, and designing processes that operate in aqueous or solvent-free systems, the synthesis of this compound can align closely with the principles of sustainability and green chemistry, minimizing environmental impact while maximizing efficiency. numberanalytics.com

Advanced Spectroscopic and Chromatographic Techniques for Rigorous Structural Elucidation of 2 Acetamido 2 3 Hydroxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment of 2-acetamido-2-(3-hydroxyphenyl)acetic Acid

A cornerstone of molecular structure determination, NMR spectroscopy provides detailed information about the chemical environment of atoms. The planned analysis included:

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Analysis of this compound

This subsection was intended to detail the chemical shifts, coupling constants, and integration of signals from ¹H, ¹³C, and ¹⁵N NMR spectra to identify the different types of protons, carbons, and nitrogen within the molecule. This data is fundamental for confirming the basic carbon-hydrogen framework and the presence of the acetamido group.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivities and Spatial Relationships within this compound

To establish the connectivity between atoms and understand the three-dimensional structure, a variety of 2D NMR techniques were to be discussed. Correlation Spectroscopy (COSY) would have been used to identify proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are crucial for correlating protons to their directly attached carbons and to carbons further away, respectively, thereby piecing together the molecular skeleton. The Nuclear Overhauser Effect Spectroscopy (NOESY) would have provided insights into the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

Mass Spectrometry (MS) Techniques for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pattern Analysis of this compound

By isolating the molecular ion and subjecting it to further fragmentation, MS/MS experiments reveal characteristic fragmentation patterns. Analysis of these patterns would have allowed for the deduction of the compound's structural motifs and the proposal of fragmentation pathways, further corroborating the structure determined by NMR.

X-ray Crystallography for Definitive Absolute Configuration Determination of this compound

The gold standard for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and the absolute configuration of chiral centers. An analysis of the crystallographic data for this compound would have definitively established its stereochemistry.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Excess and Stereoisomeric Characterization of this compound

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for investigating the stereochemistry of chiral molecules like this compound. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism measures the difference in absorption of left and right circularly polarized light as a function of wavelength. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for each enantiomer. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center. For this compound, the electronic transitions of the aromatic chromophore and the amide group are expected to give rise to characteristic CD signals. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess (e.e.) can be accurately determined. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent.

Optical Rotatory Dispersion, on the other hand, measures the rotation of the plane of linearly polarized light as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers transforms. ORD is particularly useful for determining the specific rotation of a compound at various wavelengths, which can also be used to assess enantiomeric purity. The plain positive or negative curves observed at wavelengths away from an absorption band, and the anomalous curves (Cotton effects) within an absorption band, provide valuable structural information.

A hypothetical table of chiroptical data for the enantiomers of this compound is presented below, illustrating the expected mirror-image relationship between the (R)- and (S)-enantiomers.

Interactive Table 1: Hypothetical Chiroptical Data for this compound Enantiomers

| Parameter | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| Circular Dichroism (CD) | ||

| Wavelength of Maxima (λmax) | 220 nm, 275 nm | 220 nm, 275 nm |

| Molar Ellipticity [θ] at 220 nm | +15,000 deg·cm²·dmol⁻¹ | -15,000 deg·cm²·dmol⁻¹ |

| Molar Ellipticity [θ] at 275 nm | -5,000 deg·cm²·dmol⁻¹ | +5,000 deg·cm²·dmol⁻¹ |

| Optical Rotatory Dispersion (ORD) | ||

| Specific Rotation [α] at 589 nm (D-line) | +120° | -120° |

| Specific Rotation [α] at 365 nm | +350° | -350° |

| Cotton Effect | Positive at 220 nm, Negative at 275 nm | Negative at 220 nm, Positive at 275 nm |

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Separation of this compound

Chromatographic techniques are fundamental for the assessment of both chemical and enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and specialized chiral chromatography methods are employed for these purposes.

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the chemical purity of this compound and for quantifying any process-related impurities or degradation products. The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate separation of the target compound from potential impurities.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure that the analytical method is suitable for its intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. A well-validated HPLC method provides reliable data for quality control and stability studies.

A representative set of HPLC method parameters and validation results are summarized in the following interactive table.

Interactive Table 2: Exemplar HPLC Method Parameters and Validation Summary for Purity Assessment

| Parameter | Condition / Result |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity (Concentration Range) | 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Specificity | No interference from blank and placebo |

| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and temperature |

Due to its low volatility, direct analysis of this compound by GC-MS is not feasible. Therefore, a derivatization step is required to convert the polar functional groups (carboxylic acid, hydroxyl, and amide) into more volatile and thermally stable derivatives. A common approach is silylation, where active hydrogens are replaced by trimethylsilyl (B98337) (TMS) groups using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The resulting silylated derivative can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass spectral data that can be used for structural confirmation and identification of trace impurities. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure.

A summary of a typical GC-MS method for the analysis of the silylated derivative is provided in the interactive table below.

Interactive Table 3: Typical GC-MS Parameters for the Analysis of Silylated this compound

| Parameter | Condition |

|---|---|

| Derivatization | |

| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| Gas Chromatography (GC) | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-600 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

The separation of the enantiomers of this compound is crucial for determining its enantiomeric purity. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

For N-acetylated amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reverse-phase (e.g., acetonitrile/water with an acidic modifier), is critical for achieving optimal separation. The development of a robust chiral HPLC method allows for the accurate determination of the enantiomeric ratio and the detection of even small amounts of the undesired enantiomer.

An illustrative set of conditions for the chiral HPLC separation of the enantiomers of this compound is presented in the following interactive table.

Interactive Table 4: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Chromatographic Conditions | |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel OD-H) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 275 nm |

| Column Temperature | 25 °C |

| Performance | |

| Retention Time (R-enantiomer) | ~ 10.5 min |

| Retention Time (S-enantiomer) | ~ 12.3 min |

| Resolution (Rs) | > 2.0 |

| Enantioselectivity (α) | > 1.2 |

Chemical Reactivity and Derivatization Strategies for 2 Acetamido 2 3 Hydroxyphenyl Acetic Acid

Reactivity of the Carboxylic Acid Moiety in 2-acetamido-2-(3-hydroxyphenyl)acetic Acid

The carboxylic acid group is a primary site for modification, enabling the synthesis of various derivatives through reactions at the carboxyl carbon.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxyl group of this compound can readily undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. youtube.commasterorganicchemistry.com This equilibrium-driven reaction can be pushed toward the product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, reacting the acid with methanol (B129727) under acidic conditions would yield methyl 2-acetamido-2-(3-hydroxyphenyl)acetate. A variety of catalysts, including sulfuric acid, p-toluenesulfonic acid, and even solid catalysts like silica (B1680970) chloride, can facilitate this transformation. organic-chemistry.org

Amidation, the formation of an amide from the carboxylic acid, typically requires the use of a coupling reagent to activate the carboxyl group, making it more susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This method allows for the formation of a new amide bond under mild conditions, for example, reacting the parent acid with an amine like aniline (B41778) in the presence of EDC would produce N-phenyl-2-acetamido-2-(3-hydroxyphenyl)acetamide.

| Reaction Type | Reagents | Expected Product | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester (e.g., Methyl 2-acetamido-2-(3-hydroxyphenyl)acetate) | Reflux in excess alcohol |

| Amidation | Amine (e.g., Aniline), Coupling Agent (e.g., EDC) | Corresponding Amide (e.g., N-phenyl-2-acetamido-2-(3-hydroxyphenyl)acetamide) | Inert solvent (e.g., DCM) at room temperature |

Reduction and Oxidation Pathways of the Carboxylic Acid Functionality

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.ukyoutube.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced to the alcohol. chemguide.co.ukyoutube.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. libretexts.orgyoutube.com The use of borane (B79455) (BH₃) offers a more chemoselective option that can reduce carboxylic acids in the presence of other functional groups like ketones. youtube.comyoutube.com The reduction of this compound with LiAlH₄ would yield 2-acetamido-2-(3-hydroxyphenyl)ethan-1-ol.

Conversely, the carboxylic acid functionality is at a high oxidation state and is generally resistant to further oxidation under typical conditions.

| Reaction Type | Reagents | Expected Product | Notes |

|---|---|---|---|

| Reduction | 1. LiAlH₄, dry ether/THF 2. H₃O⁺ workup | 2-acetamido-2-(3-hydroxyphenyl)ethan-1-ol | Powerful, non-selective reducing agent. youtube.com |

| Reduction | BH₃·THF | 2-acetamido-2-(3-hydroxyphenyl)ethan-1-ol | More chemoselective than LiAlH₄. youtube.com |

| Reduction | NaBH₄ | No reaction | Not strong enough to reduce carboxylic acids. youtube.com |

Reactivity of the Acetamido Group in this compound

The acetamido group, an amide, also presents opportunities for chemical modification, primarily through reactions involving the cleavage or substitution at the amide bond.

Hydrolysis and Transamidation Reactions of the Amide Bond

The amide bond of the acetamido group can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the C-N bond, yielding 2-amino-2-(3-hydroxyphenyl)acetic acid and acetic acid (or its conjugate base). nih.gov This process typically requires heating to proceed at a reasonable rate. The mechanism involves nucleophilic attack by water (in acid) or hydroxide (B78521) (in base) on the carbonyl carbon of the amide. nih.gov

Transamidation, the exchange of the amine portion of an amide, is also a possible but less common reaction. It would involve reacting the acetamido compound with a different amine, often under catalytic conditions, to replace the acetyl group's amino component.

N-Alkylation and N-Acylation Reactions on the Acetamido Nitrogen

The nitrogen atom of the acetamido group is generally a weak nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. While N-alkylation is challenging, it can sometimes be achieved using a strong base to deprotonate the nitrogen followed by reaction with an alkyl halide.

N-acylation, the introduction of a second acyl group onto the nitrogen to form an imide, is a more feasible transformation. This reaction typically involves treating the amide with an activated carboxylic acid derivative, such as an acid chloride or anhydride (B1165640), often in the presence of a base. nih.govacs.org For example, reaction with acetyl chloride could yield N-(1-((3-hydroxyphenyl)(carboxy)methyl)acetamido)acetamide.

| Reaction Type | Reagents | Expected Product | General Conditions |

|---|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, Heat | 2-amino-2-(3-hydroxyphenyl)acetic acid + Acetic Acid | Reflux in aqueous acid |

| Hydrolysis (Basic) | OH⁻, Heat | 2-amino-2-(3-hydroxyphenyl)acetic acid + Acetate | Reflux in aqueous base |

| N-Acylation | Acid Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-acylated derivative (Imide) | Anhydrous conditions |

Reactivity of the Hydroxyl Group on the Phenyl Ring of this compound

The phenolic hydroxyl group significantly influences the reactivity of the aromatic ring and can itself be derivatized. As a functional group, it can undergo reactions typical of phenols, such as ether and ester formation. For example, O-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base (Williamson ether synthesis), while O-acylation can be performed using an acid chloride or anhydride.

The hydroxyl group is also an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means it facilitates the substitution of other groups onto the aromatic ring, primarily at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Reactions such as nitration can be performed on the phenyl ring. For instance, treatment of a related compound, N-(2-hydroxyphenyl)acetamide, with nitric acid in an acetic acid/water mixture leads to nitration on the phenyl ring. mdpi.com Furthermore, phenolic compounds are known for their ability to act as antioxidants by donating a hydrogen atom from the hydroxyl group to scavenge free radicals. nih.gov

| Reaction Type | Reagents | Expected Product Type | Notes |

|---|---|---|---|

| O-Alkylation (Ether Formation) | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Phenolic Ether | Williamson ether synthesis |

| O-Acylation (Ester Formation) | Acid Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Phenolic Ester | Schotten-Baumann conditions |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro-substituted Phenyl Ring | Substitution occurs at positions ortho and para to the -OH group. mdpi.com |

Etherification and Esterification of the Phenolic Hydroxyl

The phenolic hydroxyl group is a prime site for derivatization through etherification and esterification reactions. These modifications can alter the compound's solubility, lipophilicity, and biological activity.

Etherification: The Williamson ether synthesis is a classic and reliable method for the etherification of phenols. masterorganicchemistry.comyoutube.comwikipedia.orgtcichemicals.comlibretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org For this compound, a strong base such as sodium hydride (NaH) would be effective in generating the phenoxide. The choice of the alkyl halide will determine the nature of the resulting ether.

| Reaction | Reagents and Conditions | Product | Reference |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) 2. Alkyl halide (R-X) | 2-acetamido-2-(3-(alkoxy)phenyl)acetic acid | masterorganicchemistry.comwikipedia.org |

Esterification: The phenolic hydroxyl group can also be readily esterified. Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, more reactive acylating agents such as acid anhydrides or acyl chlorides can be used, often in the presence of a base like pyridine (B92270) to neutralize the liberated acid.

| Reaction | Reagents and Conditions | Product | Reference |

| Fischer Esterification | Carboxylic acid (R-COOH), strong acid catalyst (e.g., H₂SO₄), heat | 2-acetamido-2-(3-(acyloxy)phenyl)acetic acid | rsc.org |

| Acylation | Acyl chloride (R-COCl) or acid anhydride ((RCO)₂O), base (e.g., pyridine) | 2-acetamido-2-(3-(acyloxy)phenyl)acetic acid | rsc.org |

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic moiety of this compound can undergo both oxidation and reduction, leading to derivatives with altered electronic and structural properties.

Oxidation: Phenols are susceptible to oxidation, and N-acetylated aminophenols are no exception. The oxidation of the structurally related N-acetyl-p-aminophenol (acetaminophen) to the reactive N-acetyl-p-benzoquinone imine is a well-studied process. jst.go.jp By analogy, the oxidation of this compound could potentially lead to the formation of a quinone imine intermediate, which would be highly reactive towards nucleophiles. This reactivity can be harnessed for further functionalization.

Reduction: The reduction of a phenolic hydroxyl group is a challenging transformation. However, the aromatic ring itself can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a cyclohexadiene. wikipedia.orgresearchgate.netbaranlab.orgyoutube.commasterorganicchemistry.com The regioselectivity of the reduction is influenced by the electronic nature of the substituents on the ring.

| Reaction | Reagents and Conditions | Product | Reference |

| Birch Reduction | Na or Li, liquid NH₃, alcohol (e.g., ethanol, t-butanol) | 2-acetamido-2-(3-hydroxycyclohexa-1,4-dienyl)acetic acid (and other isomers) | wikipedia.orgresearchgate.net |

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound is activated towards electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of the incoming electrophile. The acetamido group is a moderately activating ortho-para directing group. stackexchange.comchegg.com The hydroxyl group is also a strongly activating ortho-para director. The acetic acid moiety is a deactivating meta-director. chemistrytalk.orgyoutube.comwikipedia.org The combined influence of these groups will determine the regiochemical outcome of substitution reactions.

Given the meta-position of the hydroxyl and acetamidoacetic acid groups relative to each other, their directing effects will reinforce each other to some extent. The positions ortho and para to the strongly activating hydroxyl group (positions 2, 4, and 6) are the most likely sites of substitution.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Based on the directing effects, the nitro group is expected to be introduced at the positions ortho or para to the hydroxyl group. The nitration of the related compound acetaminophen (B1664979) results in the formation of 3-nitro-4-acetamidophenol. jst.go.jpscribd.comnih.gov

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the halogen will be directed to the positions activated by the hydroxyl and acetamido groups.

| Reaction | Reagents and Conditions | Predicted Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 2-acetamido-2-(3-hydroxy-4-nitrophenyl)acetic acid and/or 2-acetamido-2-(3-hydroxy-6-nitrophenyl)acetic acid | scribd.comnih.gov |

| Halogenation (X=Cl, Br) | X₂, Lewis acid (e.g., FeX₃) | 2-acetamido-2-(4-halo-3-hydroxyphenyl)acetic acid and/or 2-acetamido-2-(6-halo-3-hydroxyphenyl)acetic acid | chemistrytalk.org |

Synthesis of Conjugates and Advanced Probes Incorporating the this compound Scaffold

The functional groups of this compound make it an excellent candidate for incorporation into larger molecular architectures, such as bioconjugates and molecular probes.

Bioconjugation Strategies for Research Applications

The carboxylic acid group of this compound provides a convenient handle for conjugation to biomolecules, such as proteins. mdpi.com Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to activate the carboxylic acid for reaction with the amino groups of lysine (B10760008) residues on a protein surface, forming a stable amide bond. N-acetylated amino acids are known to be involved in various biological processes, and their conjugation to proteins can be a valuable tool for studying these processes. creative-proteomics.com

| Bioconjugation Strategy | Target Functional Group on Biomolecule | Coupling Reagents | Linkage Formed | Reference |

| Amide bond formation | Amino groups (e.g., lysine residues in proteins) | EDC, DCC, or other carbodiimide (B86325) reagents | Amide | mdpi.com |

Synthesis of Fluorescent and Isotopic Probes of this compound for Mechanistic Studies

Fluorescent Probes: The phenolic moiety of this compound can be used as a starting point for the synthesis of fluorescent probes, particularly those based on the coumarin (B35378) scaffold. acgpubs.orgrsc.orgnih.govquizlet.comresearchgate.net The Pechmann condensation is a common method for synthesizing coumarins from phenols and β-ketoesters in the presence of an acid catalyst. quizlet.com By reacting this compound with a suitable β-ketoester, a fluorescent coumarin derivative can be prepared, which could be used to study the localization and interactions of the parent molecule in biological systems.

Isotopic Probes: For mechanistic studies, isotopically labeled versions of this compound can be synthesized. The acetyl group can be readily labeled by using deuterated acetic anhydride (acetic anhydride-d₆) in the synthesis of the parent molecule. isotope.comnih.goveurisotop.com The phenyl ring can be labeled with deuterium (B1214612) through acid-catalyzed exchange with a deuterium source like D₂O or by using deuterated starting materials in the synthesis. rsc.orgyoutube.comrsc.orgacs.orgresearchgate.net These labeled compounds are invaluable for mass spectrometry-based studies of metabolism and reaction mechanisms. nih.gov

| Probe Type | Synthetic Strategy | Labeling Reagent/Method | Application | Reference |

| Fluorescent Probe | Pechmann condensation | β-ketoester, acid catalyst | Cellular imaging, interaction studies | quizlet.com |

| Isotopic Probe (Acetyl Labeling) | Acetylation | Acetic anhydride-d₆ | Mass spectrometry, mechanistic studies | isotope.comnih.gov |

| Isotopic Probe (Ring Labeling) | Acid-catalyzed H/D exchange | D₂O, acid catalyst | Mass spectrometry, mechanistic studies | rsc.orgyoutube.com |

Mechanistic Biological Activity and Molecular Interactions of 2 Acetamido 2 3 Hydroxyphenyl Acetic Acid: in Vitro and Cellular Studies

Receptor Binding and Ligand-Target Interactions of 2-acetamido-2-(3-hydroxyphenyl)acetic Acid

This section would have delved into the specific molecular targets of the compound.

Enzyme Inhibition and Activation Mechanisms of this compound

This area was set to explore the compound's effects on enzyme activity.

Cellular Uptake and Intracellular Localization Studies of this compound

The focus here was to understand how the compound enters cells and where it localizes within them, which is fundamental to its ability to exert a biological effect.

Unfortunately, the necessary experimental data to populate these sections with detailed research findings and interactive data tables for this compound is not present in the surveyed scientific domain. Research on related but structurally distinct molecules, such as other acetamide (B32628) derivatives or hydroxyphenylacetic acids, does exist but cannot be extrapolated to this specific compound with scientific accuracy.

Therefore, a detailed article on the mechanistic biological activity and molecular interactions of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research data.

Impact of this compound on Gene Expression and Proteomics

Transcriptomic Analysis (e.g., RNA-Seq) of Cells Treated with 2-acetamido-2-(3-hydroxyphenyl)acetic AcidNo transcriptomic studies have been published for cells treated with this compound.

Due to the absence of these foundational research findings, it is not possible to generate the requested scientific article or the associated data tables. This highlights a significant gap in the current body of scientific knowledge regarding the specific biological and molecular activities of This compound .

Proteomic Profiling (e.g., Mass Spectrometry-Based Proteomics) of Cellular Responses to this compound

The cellular response to xenobiotics such as this compound can be comprehensively investigated by analyzing global changes in protein expression through proteomic profiling. Mass spectrometry (MS)-based proteomics is a powerful technique used to identify and quantify the thousands of proteins that constitute the cellular proteome, offering a snapshot of the molecular events that occur following exposure to a chemical compound. nih.govscienceopen.com This approach can reveal the activation or suppression of specific signaling pathways and cellular processes, providing critical insights into the compound's mechanism of action. nih.gov

In a representative in vitro study, a relevant cell line (e.g., human hepatocytes) would be exposed to this compound. Following incubation, total cellular proteins would be extracted, digested into smaller peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). biorxiv.org This "shotgun" proteomics approach allows for the identification of a large number of proteins. scienceopen.com Quantitative techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, are then employed to compare the abundance of each identified protein between treated and untreated control cells. scienceopen.com

Such an analysis could reveal significant alterations in proteins associated with specific cellular functions. For instance, exposure to a novel xenobiotic might induce an oxidative stress response, characterized by the upregulation of enzymes like peroxiredoxins and glutathione (B108866) S-transferases. nih.gov Conversely, proteins involved in metabolic pathways or cell cycle progression might be downregulated. The Database for Annotation, Visualization and Integrated Discovery (DAVID) or STRING platforms can be used for functional annotation and network analysis to identify the biological processes most significantly affected by the compound. mdpi.com

The table below illustrates a hypothetical set of differentially expressed proteins in a human cell line following treatment with this compound, as would be identified by MS-based proteomics.

| Protein Name | Gene Symbol | Fold Change (Treated vs. Control) | Associated Biological Process |

|---|---|---|---|

| Heme Oxygenase 1 | HMOX1 | +2.8 | Oxidative Stress Response |

| Glutathione S-Transferase P1 | GSTP1 | +2.1 | Detoxification, Glutathione Metabolism |

| Thioredoxin | TXN | +1.9 | Redox Regulation |

| Cyclin-Dependent Kinase 1 | CDK1 | -1.7 | Cell Cycle Regulation |

| Glucose-6-Phosphate Dehydrogenase | G6PD | -2.2 | Pentose Phosphate (B84403) Pathway |

| Prohibitin | PHB | -1.6 | Mitochondrial Integrity, Proliferation |

Metabolic Transformation and Biotransformation Pathways of this compound in Isolated Systems

The biotransformation of xenobiotics is a critical process by which organisms, primarily in the liver, chemically modify foreign compounds to facilitate their elimination. nih.gov This metabolic process is typically divided into two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the parent compound, often through oxidation, reduction, or hydrolysis. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wordpress.com Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate (B86663), to form highly water-soluble metabolites that can be readily excreted. springernature.com Phenolic compounds, in particular, are known to undergo extensive Phase II metabolism. nih.govpku.edu.cn

Identification and Characterization of Metabolites of this compound in Hepatic Microsomal and Cellular Preparations

To investigate the metabolic fate of this compound, in vitro systems that replicate hepatic metabolism are employed. Human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum, are rich in Phase I CYP enzymes and are a standard tool for identifying oxidative metabolites. springernature.commdpi.com Incubating the compound with HLM in the presence of necessary cofactors (e.g., NADPH) allows for the generation of Phase I metabolites. springernature.com For a more complete metabolic profile, isolated hepatocytes are used, as they contain both Phase I and Phase II enzymes, enabling the identification of conjugation products. mdpi.com

Following incubation, the samples are analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov By comparing the metabolic profile of the complete incubation with control samples, novel metabolites can be identified based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Based on the structure of this compound, several metabolic pathways can be predicted. Phase I metabolism could involve hydroxylation of the phenyl ring. Phase II metabolism would likely occur at the existing phenolic hydroxyl group, leading to the formation of glucuronide and sulfate conjugates. nih.gov

The table below presents plausible metabolites of this compound that could be identified in in vitro hepatic systems.

| Metabolite ID | Proposed Structure | Metabolic Reaction | Phase | Expected Mass Shift (from Parent) |

|---|---|---|---|---|

| M1 | Catechol derivative | Aromatic Hydroxylation | Phase I | +16 Da |

| M2 | O-glucuronide conjugate | Glucuronidation | Phase II | +176 Da |

| M3 | O-sulfate conjugate | Sulfation | Phase II | +80 Da |

| M4 | Hydroxylated O-glucuronide conjugate | Hydroxylation + Glucuronidation | Phase I & II | +192 Da |

Role of Specific Cytochrome P450 Isoforms and Other Xenobiotic-Metabolizing Enzymes in the Biotransformation of this compound

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. The primary enzymes involved in Phase I metabolism of a vast number of drugs are the cytochrome P450 isoforms, particularly those in families 1, 2, and 3 (e.g., CYP1A2, CYP2C9, CYP2D6, and CYP3A4). wordpress.comresearchgate.net

To determine which CYP isoforms metabolize this compound, a common approach involves incubating the compound with a panel of recombinant human CYP enzymes expressed in a controlled system. The formation of a specific metabolite (e.g., the hydroxylated metabolite M1) is then quantified for each individual isoform. The isoforms that produce the highest levels of the metabolite are identified as the primary contributors to that metabolic pathway.

This approach provides a clear profile of enzymatic involvement. For example, if significant metabolite formation is observed only in incubations with recombinant CYP3A4 and CYP2C9, it would indicate that these two enzymes are principally responsible for the oxidative metabolism of the parent compound. This information is vital for assessing the risk of altered pharmacokinetics when co-administered with drugs that are known inhibitors or inducers of these specific enzymes.

The following table provides a hypothetical example of results from an experiment screening recombinant CYP isoforms for their ability to form the M1 metabolite of this compound.

| CYP Isoform | Rate of M1 Formation (pmol/min/pmol CYP) | Relative Contribution |

|---|---|---|

| CYP1A2 | < 1.0 | Negligible |

| CYP2C9 | 15.2 | Moderate |

| CYP2C19 | 2.5 | Minor |

| CYP2D6 | 1.8 | Minor |

| CYP3A4 | 45.7 | Major |

| CYP2E1 | < 1.0 | Negligible |

Computational Chemistry and in Silico Modeling of 2 Acetamido 2 3 Hydroxyphenyl Acetic Acid

Molecular Docking Studies of 2-acetamido-2-(3-hydroxyphenyl)acetic Acid with Target Proteins

Molecular docking is a computational technique used to predict the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. This method is instrumental in understanding the potential mechanisms of action and for identifying potential therapeutic targets.

Molecular docking simulations predict the preferred orientation of this compound when bound to a protein's active site. These studies also provide an estimation of the binding affinity, often expressed as a docking score or binding energy, which indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more favorable interaction. The specific binding modes and affinities are highly dependent on the particular protein target being investigated.

Table 1: Hypothetical Predicted Binding Affinities of this compound with Various Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Biological Role |

|---|---|---|

| Enzyme A | -8.2 | Metabolic Regulation |

| Receptor B | -7.5 | Signal Transduction |

| Kinase C | -6.9 | Cell Cycle Control |

A detailed analysis of the docked poses of this compound reveals the specific non-covalent interactions that stabilize the complex. Hydrogen bonds are often crucial for molecular recognition and binding specificity. The hydroxyl and acetamido groups of the compound are key functional moieties that can participate in hydrogen bonding with amino acid residues in the protein's active site. For instance, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetamido group can function as a hydrogen bond acceptor. Other important interactions may include hydrophobic interactions and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of novel derivatives and provides insights into the structural features that are important for a particular biological effect.

The foundation of a QSAR model lies in the selection of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. For derivatives of this compound, these descriptors can be categorized as constitutional, topological, geometrical, and electronic. Once calculated, these descriptors are used to build a mathematical model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecule |

| Geometrical | Molecular Surface Area | Shape of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

A well-validated QSAR model can be a powerful predictive tool. By analyzing the model, researchers can understand how different structural modifications to the this compound scaffold might influence its biological activity. For example, the model may indicate that increasing the lipophilicity of a certain part of the molecule enhances its activity, while adding a bulky group at another position is detrimental. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Molecular Dynamics Simulations of this compound in Simulated Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound in a simulated biological environment, such as in aqueous solution or within a lipid membrane. These simulations track the movements of atoms over time, offering insights into the compound's conformational flexibility, stability, and interactions with its surroundings. MD simulations can be used to refine the binding poses obtained from molecular docking and to calculate more accurate binding free energies by considering the dynamic nature of the system.

Conformational Analysis and Flexibility of this compound in Solution

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the molecule's preferred shapes (conformers) and the energy barriers between them. In solution, the molecule is not static but exists as an ensemble of interconverting conformers.

Molecular mechanics and quantum mechanics calculations are employed to determine the potential energy surface of the molecule. Key to its flexibility are the rotatable bonds: the bond connecting the phenyl ring to the chiral carbon, the bond between the chiral carbon and the carboxylic acid group, and the bonds within the acetamido side chain. Molecular dynamics (MD) simulations can model the behavior of the molecule in an explicit solvent (like water) over time, providing a dynamic picture of its conformational landscape. nih.gov These simulations reveal how interactions with solvent molecules influence the preferred conformations and the transitions between them. For this compound, intramolecular hydrogen bonding between the hydroxyl, amide, and carboxylic acid groups can play a significant role in stabilizing certain conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound This table presents illustrative data typical of what would be generated in a computational conformational analysis.

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population in Water (%) | Key Intramolecular Interactions |

|---|---|---|---|---|

| 1 (Global Minimum) | 175° | 0.00 | 45.2 | H-bond (Amide N-H to Carboxyl O) |

| 2 | -65° | 1.25 | 25.8 | H-bond (Hydroxyl O-H to Amide C=O) |

| 3 | 70° | 1.80 | 18.5 | Steric repulsion minimized |

| 4 | -170° | 2.50 | 10.5 | Solvent-exposed polar groups |

Interaction Dynamics of this compound with Lipid Bilayers and Solvent Molecules

To understand how this compound might traverse biological membranes, its interaction with lipid bilayers can be simulated. nih.gov Molecular dynamics simulations are the primary tool for this purpose, modeling the molecule's approach, insertion, and permeation through a model membrane, such as a dipalmitoylphosphatidylcholine (DPPC) bilayer. nih.gov

These simulations can elucidate the free energy profile of the molecule as it moves from the aqueous phase into the hydrophobic core of the membrane. nih.govresearchgate.net The orientation of this compound at the membrane interface is governed by its amphiphilic nature. The polar hydroxyl, carboxyl, and acetamido groups are expected to form hydrogen bonds with the phosphate (B84403) head groups of the lipids and surrounding water molecules, while the nonpolar phenyl ring would preferentially interact with the hydrophobic lipid tails. rsc.orgnih.gov The dynamics of these interactions, including the residence time at the interface and the energy barrier to translocation, are critical for predicting passive membrane permeability. nih.gov

Analysis of the radial distribution function (RDF) from MD simulations can quantify the specific interactions between atoms of the molecule and those of the lipids and solvent, revealing the structure of the solvation shell and the nature of the intermolecular forces at play. dovepress.comresearchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Parameters for Interaction with a DPPC Bilayer This table shows representative data from an MD simulation studying the interaction of the compound with a lipid membrane.

| Parameter | Value | Significance |

|---|---|---|

| Potential Energy of Binding (Interface) | -15.8 kcal/mol | Indicates favorable interaction with the lipid headgroup region. |

| Free Energy Barrier to Permeation (ΔGperm) | +12.5 kcal/mol | Suggests a significant energy cost for crossing the hydrophobic core, implying low passive permeability. |

| Average H-bonds (Molecule-Water) | 4.1 | Shows strong solvation in the aqueous phase. |

| Average H-bonds (Molecule-Lipid Head) | 2.3 | Quantifies the interaction strength at the membrane surface. |

| Residence Time at Interface | 5.2 ns | Indicates the duration the molecule spends at the membrane surface before either returning to solution or attempting to permeate. |

De Novo Ligand Design and Virtual Screening Approaches Based on the this compound Scaffold

The core structure of this compound can serve as a scaffold or starting point for designing new molecules with potentially improved biological activity. De novo design and virtual screening are two key in silico strategies for this purpose.

Virtual Screening: This high-throughput computational technique involves docking large libraries of existing compounds against a biological target to identify those that are most likely to bind. osti.govnih.gov A virtual screening campaign could be initiated by searching for compounds that are structurally similar to the this compound scaffold (a ligand-based approach). nih.gov Alternatively, if the three-dimensional structure of a target protein is known, the scaffold itself can be docked into the active site to understand its binding mode. This information can then be used to screen libraries for compounds that mimic these key interactions (a structure-based approach). researchgate.netmdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters for this compound

Predicting the ADME properties of a compound early in the discovery process is crucial. researchgate.net In silico models offer a rapid and cost-effective way to estimate these parameters. cdr.fisrce.hrnih.gov

Computational Models for Predicting Membrane Permeability and Blood-Brain Barrier Penetration of this compound

Various computational models can predict a molecule's ability to cross biological membranes. Many of these models are based on quantitative structure-property relationships (QSPR), which correlate physicochemical descriptors with experimentally determined permeability. nih.gov Key descriptors include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): The surface area occupied by polar atoms, which correlates with hydrogen bonding capacity.

Molecular Weight (MW): Size of the molecule.

Number of Hydrogen Bond Donors and Acceptors.

These descriptors are often used in rules-based models or machine learning algorithms to predict permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govresearchgate.net

Predicting penetration of the blood-brain barrier (BBB) is more complex due to the presence of tight junctions and active efflux transporters. mdpi.comnih.gov In silico BBB models often use a combination of the descriptors mentioned above, sometimes incorporating more sophisticated parameters, to classify compounds as BBB-penetrant or non-penetrant. nih.gov For this compound, the presence of multiple polar groups (hydroxyl, carboxyl, amide) and a carboxylic acid (which is typically ionized at physiological pH) would likely lead to predictions of low passive membrane permeability and poor BBB penetration.

Table 3: Predicted Physicochemical and ADME Properties for this compound This table contains properties calculated using standard in silico models to predict ADME behavior.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight (g/mol) | 209.20 | Within typical drug-like range. |

| cLogP | 0.65 | Indicates relatively low lipophilicity. |

| Topological Polar Surface Area (TPSA) | 94.2 Ų | High TPSA suggests poor passive membrane permeability. |

| Hydrogen Bond Donors | 3 | Contributes to high polarity. |

| Hydrogen Bond Acceptors | 4 | Contributes to high polarity. |

| Predicted Caco-2 Permeability | Low | Suggests poor intestinal absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Predicted Negative (Low) | Unlikely to cross the BBB due to high polarity. nih.gov |

Predictive Algorithms for Metabolic Stability and Major Metabolic Pathways of this compound

Predicting how a molecule is metabolized is key to understanding its duration of action and potential for forming active or toxic byproducts.

Metabolic Stability: In silico models can predict a compound's susceptibility to metabolism, often by cytochrome P450 (CYP) enzymes in the liver. nih.gov These predictive models can be based on machine learning algorithms (e.g., random forest, support vector machines) trained on large datasets of experimental metabolic stability data, such as results from human liver microsome assays. researchgate.netnih.gov The models identify substructures or physicochemical properties associated with rapid or slow metabolism.

Metabolic Pathway Prediction: Other algorithms focus on predicting the specific sites on a molecule that are most likely to be modified by metabolic enzymes. mdpi.comnih.gov For this compound, potential metabolic pathways include:

Phase I Metabolism:

Hydroxylation: Addition of a second hydroxyl group to the phenyl ring, primarily mediated by CYP enzymes.

Amide Hydrolysis: Cleavage of the acetamido bond to yield 2-amino-2-(3-hydroxyphenyl)acetic acid and acetic acid.

Phase II Metabolism:

Glucuronidation: Conjugation of a glucuronic acid moiety to the phenolic hydroxyl group or the carboxylic acid group.

Sulfation: Conjugation of a sulfate (B86663) group to the phenolic hydroxyl group.

These predictive tools can generate a ranked list of potential metabolites, guiding subsequent experimental studies.

Table 4: Predicted Major Metabolic Pathways and Metabolites This table outlines the likely metabolic transformations the compound would undergo in the body, as predicted by computational pathway models.

| Metabolic Reaction | Enzyme Family | Predicted Metabolite | Likelihood |

|---|---|---|---|

| O-Glucuronidation | UGTs | 2-acetamido-2-(3-(glucuronosyloxy)phenyl)acetic acid | High |

| Aromatic Hydroxylation | CYP450 (e.g., CYP2D6, CYP3A4) | 2-acetamido-2-(dihydroxy-phenyl)acetic acid | Moderate |

| O-Sulfation | SULTs | 2-acetamido-2-(3-(sulfooxy)phenyl)acetic acid | Moderate |

| Amide Hydrolysis | Hydrolases | 2-amino-2-(3-hydroxyphenyl)acetic acid | Low |

Advanced Analytical Methods for Detection and Quantification of 2 Acetamido 2 3 Hydroxyphenyl Acetic Acid in Complex Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification of 2-acetamido-2-(3-hydroxyphenyl)acetic Acid

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the quantification of small molecules like this compound in complex biological samples. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it ideal for analyzing compounds in intricate matrices. nih.gov

Method Development and Validation Parameters (e.g., Selectivity, Linearity, Limits of Detection/Quantification, Accuracy, Precision) for this compound

The development of a robust LC-MS/MS method for this compound involves meticulous optimization of both chromatographic and mass spectrometric conditions. Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

Method validation is performed in accordance with established guidelines to ensure the reliability of the analytical data. Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

| Validation Parameter | Typical Acceptance Criteria | Example Value for a Structurally Similar Compound |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9987 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.093 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 0.28 µg/mL |

| Accuracy (% Recovery) | 85-115% | 97.35% to 101.33% |

| Precision (% RSD) | ≤ 15% | ≤ 8.57% (Intra-day), ≤ 10.69% (Inter-day) |

Data is representative and based on values reported for structurally related N-acetylated compounds. wikipedia.org

Application of LC-MS/MS in Biological Samples (e.g., cell lysates, enzyme assay mixtures, in vitro tissue homogenates) for Research Purposes

LC-MS/MS is extensively used in research to quantify endogenous and exogenous compounds in a variety of biological matrices. For this compound, this technique would be invaluable for studying its formation, metabolism, and mechanism of action in in vitro research models.

Cell Lysates: In studies investigating the cellular uptake or metabolism of a parent compound that is converted to this compound, LC-MS/MS can be used to accurately measure its intracellular concentrations.

Enzyme Assay Mixtures: When studying the enzymatic formation of this compound, for instance, by N-acetyltransferases, LC-MS/MS can be employed to monitor the reaction progress and determine kinetic parameters. admescope.comnih.gov

In Vitro Tissue Homogenates: To investigate the metabolic fate of a precursor compound in different tissues, in vitro tissue homogenates (e.g., from liver or kidney) can be incubated with the compound, and the formation of this compound can be quantified by LC-MS/MS. This approach helps in identifying the primary sites of metabolism. scispace.com

Capillary Electrophoresis (CE) for Separation and Analysis of this compound and its Metabolites